An In-depth Technical Guide to Ethyl 5-cyclohexyl-3-oxopentanoate
An In-depth Technical Guide to Ethyl 5-cyclohexyl-3-oxopentanoate
Abstract: This guide provides a comprehensive technical overview of Ethyl 5-cyclohexyl-3-oxopentanoate, a versatile β-keto ester of significant interest to the chemical and pharmaceutical research communities. We will explore its fundamental physicochemical properties, detailed spectroscopic profile, core chemical reactivity, and its utility as a synthetic intermediate. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.
Physicochemical Properties and Identification
Ethyl 5-cyclohexyl-3-oxopentanoate is a bifunctional organic molecule featuring both a ketone and an ester functional group, separated by a methylene unit. This β-keto ester structure is the source of its characteristic reactivity. The terminal cyclohexyl group imparts significant lipophilicity, influencing its solubility and physical state.
Chemical Structure and Identifiers
The molecular structure consists of a five-carbon pentanoate backbone with a ketone at the C3 position, an ethyl ester at the C1 position, and a cyclohexyl ring attached to the C5 position.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | ethyl 5-cyclohexyl-5-oxopentanoate | [1] |
| Synonyms | ETHYL 5-CYCLOHEXYL-5-OXOVALERATE | [1] |
| CAS Number | 16076-61-2 | [1] |
| Molecular Formula | C₁₃H₂₂O₃ | [1] |
| Molecular Weight | 226.31 g/mol | [1] |
| Appearance | Colorless Liquid (Predicted) | N/A |
Physical Properties
The physical properties of this compound are largely dictated by its molecular weight and the balance between the polar carbonyl groups and the nonpolar cyclohexyl and ethyl moieties.
Table 2: Physical Property Data
| Property | Value | Source |
| Boiling Point | Not explicitly found, but estimated to be >200 °C | N/A |
| Density | Not explicitly found | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, acetone, ethanol, ethyl acetate) and have low solubility in water. | [2] |
| XLogP3 | 2.5 | [1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of Ethyl 5-cyclohexyl-3-oxopentanoate. The following sections detail the expected spectral characteristics.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen environments within the molecule.
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¹H NMR: The spectrum is expected to show distinct signals for the ethyl ester protons (a triplet and a quartet), the methylene protons alpha to the carbonyls, and the protons of the cyclohexyl ring. The protons on the α-carbon (C2), situated between the two carbonyl groups, are acidic and will appear as a singlet.
-
¹³C NMR: The spectrum will feature characteristic peaks for the two carbonyl carbons (ester and ketone) in the downfield region (~170-210 ppm). Signals for the ethyl group, the pentanoate backbone, and the six carbons of the cyclohexyl ring will also be present.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. For β-keto esters, the carbonyl (C=O) stretching frequencies are of primary interest. Due to conjugation and electronic effects, two distinct C=O stretching bands are expected:
-
Ester C=O Stretch: ~1735-1745 cm⁻¹
-
Ketone C=O Stretch: ~1710-1720 cm⁻¹
The presence of these two separate, strong absorption bands is a hallmark of the β-keto ester functionality.
Core Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 5-cyclohexyl-3-oxopentanoate stems from the unique reactivity of the β-keto ester motif. This functionality allows for a range of transformations crucial for building molecular complexity.
Keto-Enol Tautomerism
A key characteristic of β-dicarbonyl compounds is their ability to exist in equilibrium between the keto and enol tautomeric forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is fundamental to the reactivity of the α-carbon.
Caption: Keto-Enol tautomerism in Ethyl 5-cyclohexyl-3-oxopentanoate.
Acidity and Enolate Formation
The methylene protons on the C2 carbon, flanked by two electron-withdrawing carbonyl groups, are significantly acidic (pKa ≈ 11 in DMSO). This allows for easy deprotonation by a suitable base (e.g., sodium ethoxide, sodium hydride) to form a resonance-stabilized enolate. This enolate is a potent nucleophile, serving as the cornerstone for C-C bond formation.
Key Synthetic Transformations
The nucleophilic enolate can be exploited in various synthetic transformations, making this molecule a valuable building block.
Caption: Key synthetic pathways from Ethyl 5-cyclohexyl-3-oxopentanoate.
This protocol describes a general procedure for introducing an alkyl group at the C2 position.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (50 mL).
-
Base Addition: Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
-
Substrate Addition: Cool the solution to 0 °C and add Ethyl 5-cyclohexyl-3-oxopentanoate (1.0 equivalent) dropwise via syringe. Stir for 30 minutes at 0 °C to ensure complete enolate formation.
-
Alkylation: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by pouring it into a separatory funnel containing saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Causality Insight: The use of sodium ethoxide as a base is strategic. It prevents transesterification, which could occur if a different alkoxide base were used. The reaction is performed under anhydrous conditions to prevent the base from being quenched by water.
This procedure removes the ethyl ester group to yield a ketone, a highly valuable transformation in synthesis.[3][4][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the α-alkylated β-keto ester (1.0 equivalent), lithium chloride (2.0 equivalents), and a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 95:5 v/v).[3][5]
-
Reaction: Heat the mixture to a high temperature (typically 140-180 °C) and maintain for 1-4 hours.[3] The reaction progress can be monitored by observing the evolution of CO₂ gas or by TLC analysis.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x volume of DMSO).
-
Purification: Combine the organic extracts, wash thoroughly with water to remove DMSO, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting ketone can be further purified by distillation or chromatography if necessary.
Trustworthiness Insight: The Krapcho decarboxylation is a robust and high-yielding reaction that works well for substrates with β-electron-withdrawing groups.[3] The use of wet DMSO is critical; water facilitates the initial hydrolysis of the ester, which is a key step in the mechanism.[4][6] This method is preferred over simple acid-catalyzed hydrolysis and decarboxylation because it occurs under near-neutral conditions, preserving other sensitive functional groups.[5]
Applications in Drug Development
β-Keto esters are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[7] Their ability to undergo various C-C and C-N bond-forming reactions makes them ideal starting points for constructing complex heterocyclic scaffolds found in many bioactive molecules.[8][9] For instance, the condensation of β-keto esters with amines or hydrazines is a classic route to synthesizing quinolines, pyrazoles, and other important pharmacophores.[10] The lipophilic cyclohexyl moiety of Ethyl 5-cyclohexyl-3-oxopentanoate can be incorporated into final drug candidates to enhance their membrane permeability and tune their pharmacokinetic profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 5-cyclohexyl-3-oxopentanoate and its derivatives.
Table 3: GHS Hazard Information (Based on Analogous Compounds)
| Hazard Class | Statement | Precautionary Codes | Source |
| Skin Irritation | Causes skin irritation | P264, P280, P302+P352 | [11][12][13] |
| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338 | [11][12][13] |
| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340 | [11][12] |
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of vapors and contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
Ethyl 5-cyclohexyl-3-oxopentanoate is a synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, centered around the acidic α-protons and the dual carbonyl functionality, provides reliable pathways for molecular elaboration. Understanding its properties, spectroscopic signatures, and reaction protocols, as detailed in this guide, empowers researchers to effectively utilize this compound in the design and synthesis of novel and complex chemical entities.
References
-
ResearchGate. Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). [Link]
-
The Good Scents Company. ethyl cyclohexyl carboxylate, 3289-28-9. [Link]
-
3ASenrise. Ethyl 5-cyclopentyl-3-oxopentanoate, 97%. [Link]
-
PubChem - NIH. Ethyl 5-oxopentanoate | C7H12O3. [Link]
-
ChemSynthesis. ethyl 5-oxopentanoate - C7H12O3, density, melting point, boiling point, structural formula, synthesis. [Link]
-
PubChem. Ethyl 5-cyclohexyl-5-oxovalerate | C13H22O3. [Link]
-
PubChem. Methyl 5-cyclohexyl-3-methyl-5-oxo-2-pentenoate | C13H20O3. [Link]
-
PubMed Central. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
Grokipedia. Krapcho decarboxylation. [Link]
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]
-
SIELC Technologies. Methyl 5-cyclohexyl-3-methyl-5-oxopentene-1-oate. [Link]
-
YouTube. Krapcho Decarboxylation. [Link]
-
ResearchGate. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
-
Chegg.com. Solved Ethyl 3-oxopentanoate has 5 proton signals and 5. [Link]
-
ResearchGate. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Chem-Station Int. Ed. Krapcho Decarboxylation. [Link]
-
ACS Publications. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives 1. [Link]
-
ResearchGate. Mastering β-keto esters. [Link]
Sources
- 1. Ethyl 5-cyclohexyl-5-oxovalerate | C13H22O3 | CID 24727429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 5-amino-5-oxopentanoate (56703-79-8) for sale [vulcanchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
